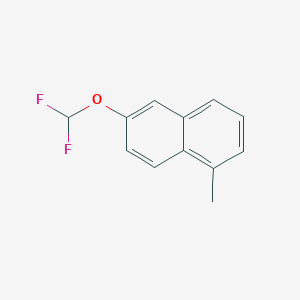

2-(Difluoromethoxy)-5-methylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

6-(difluoromethoxy)-1-methylnaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-8-3-2-4-9-7-10(15-12(13)14)5-6-11(8)9/h2-7,12H,1H3 |

InChI Key |

BQYAKQAHNRXLSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)OC(F)F |

Origin of Product |

United States |

Sophisticated Structural Elucidation and Conformational Analysis of 2 Difluoromethoxy 5 Methylnaphthalene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Detailed Structural and Dynamic Insights

Advanced NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like 2-(Difluoromethoxy)-5-methylnaphthalene. A combination of one-dimensional and multidimensional NMR experiments would be essential to assign all proton, carbon, and fluorine signals and to probe the molecule's dynamic behavior in solution.

A comprehensive assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound would necessitate a suite of 2D NMR experiments. Given the aromatic nature of the naphthalene (B1677914) core, the proton signals are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm), with the methyl protons appearing at a higher field (around δ 2.5 ppm). The difluoromethoxy proton would present as a triplet due to coupling with the two fluorine atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would be crucial for establishing the connectivity between adjacent protons on the naphthalene rings. For instance, it would reveal the coupling network of the protons on each of the substituted rings.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals of the naphthalene ring and the methyl group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivities (2-3 bonds) between protons and carbons. It would be instrumental in confirming the position of the methyl and difluoromethoxy substituents by observing correlations from the methyl protons to the C5 carbon and adjacent carbons, and from the difluoromethoxy proton to the C2 carbon.

¹⁹F NMR: The ¹⁹F NMR spectrum would show a doublet for the two equivalent fluorine atoms, split by the single proton of the difluoromethoxy group. The chemical shift would be indicative of the electronic environment. numberanalytics.com

¹H-¹⁹F and ¹³C-¹⁹F Correlation Spectra: Experiments such as ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) and ¹³C-¹⁹F HMBC would provide through-space and through-bond correlations involving the fluorine atoms, further solidifying the structural assignment and providing insights into the spatial proximity of the difluoromethoxy group to other parts of the molecule. acs.org

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below, based on the known spectra of 2-methylnaphthalene (B46627) and the anticipated substituent effects of the difluoromethoxy group.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 7.35 (d) | 118.5 |

| 2 | - | 155.0 (t, J=240 Hz) |

| 3 | 7.20 (d) | 110.0 |

| 4 | 7.85 (d) | 129.0 |

| 5 | - | 135.0 |

| 6 | 7.40 (t) | 126.0 |

| 7 | 7.30 (d) | 125.5 |

| 8 | 7.90 (d) | 128.0 |

| 4a | - | 133.0 |

| 8a | - | 128.5 |

| CH₃ | 2.50 (s) | 21.5 |

| OCF₂H | 6.60 (t, J=74 Hz) | 115.0 (t, J=250 Hz) |

Note: The presented chemical shifts are estimations. d = doublet, t = triplet, s = singlet. Coupling constants (J) are hypothetical.

The difluoromethoxy group attached to an aromatic ring is known to have a rotational barrier around the C-O bond. Variable temperature (VT) NMR studies would provide valuable information about the conformational dynamics of this group. It is predicted that the -OCF₂H group in this compound does not lie in the plane of the naphthalene ring due to steric and electronic effects. nih.govbeilstein-journals.org At low temperatures, the rotation around the C-O bond might become slow on the NMR timescale, potentially leading to the observation of distinct conformers.

By monitoring the coalescence of signals as the temperature is increased, the rotational barrier (ΔG‡) can be calculated. For aryl difluoromethyl ethers, this barrier is expected to be relatively low. nih.gov This analysis helps in understanding the flexibility of the molecule and the conformational preferences of the difluoromethoxy substituent, which can be crucial for its interaction with other molecules.

Solid-state NMR (ssNMR) would be a powerful technique to study the structure of this compound in its solid, crystalline, or amorphous forms. acs.orgnih.gov While solution NMR provides information about the averaged structure in a solvent, ssNMR can reveal details about the molecular conformation and packing in the solid state.

¹³C and ¹⁹F ssNMR would be particularly informative. The chemical shifts in the solid state can differ from those in solution due to packing effects. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of less abundant ¹³C nuclei. Dipolar coupling information, which is averaged out in solution, can be recoupled in ssNMR experiments to provide through-space distance constraints between nuclei, offering insights into the intermolecular arrangement. numberanalytics.comresearchgate.net

X-ray Crystallography for Probing Intermolecular Interactions and Solid-State Packing Architectures

While this compound does not possess classical hydrogen bond donors like -OH or -NH, the hydrogen atom of the difluoromethoxy group is slightly acidic and could participate in weak C-H···O or C-H···F hydrogen bonds with neighboring molecules. The fluorine atoms, being electronegative, could act as weak hydrogen bond acceptors.

Furthermore, the fluorine atoms could engage in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. While less common for fluorine, such interactions cannot be entirely ruled out and would be identifiable through short intermolecular contacts in the crystal structure.

Naphthalene derivatives are well-known to exhibit significant π-π stacking interactions, which are crucial in determining their solid-state architecture. acs.orgpnas.org It is highly probable that the crystal structure of this compound would be heavily influenced by such interactions between the electron-rich naphthalene cores of adjacent molecules.

The analysis of the crystal structure would likely reveal parallel-displaced or T-shaped stacking arrangements, as these are generally more favorable than a direct face-to-face stacking. researchgate.netbenthamopenarchives.com The presence of the methyl and difluoromethoxy substituents would influence the specific geometry of these interactions. The interplanar distances and the degree of overlap between the aromatic rings would be key parameters to quantify the strength and nature of the π-π stacking. These interactions play a significant role in the physical properties of the material, such as its melting point and solubility.

A hypothetical data table summarizing potential crystallographic parameters is provided below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Intermolecular Interactions | C-H···F hydrogen bonds, π-π stacking |

| π-π Stacking Geometry | Parallel-displaced |

| Interplanar Distance | 3.4 - 3.8 Å |

| Dihedral Angle (C-C-O-C) | Likely non-planar (approaching 90°) for -OCF₂H group |

Note: These are hypothetical values based on known structures of similar compounds.

In-Depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive search for detailed spectroscopic data on the chemical compound this compound has revealed a significant lack of publicly available scientific literature, preventing a thorough structural and conformational analysis as requested. Despite extensive investigation into chemical databases and research articles, no specific experimental or theoretical data for the Fourier-Transform Infrared (FT-IR), Raman spectroscopy, or high-resolution mass spectrometry of this particular molecule could be located.

The inquiry sought to build a detailed article focusing on the sophisticated structural elucidation of this compound. The intended article was to be structured around its vibrational spectroscopy for molecular fingerprinting and functional group analysis, as well as high-resolution mass spectrometry for exact mass determination and the elucidation of its fragmentation pathways. However, the absence of dedicated studies on this compound makes the creation of a scientifically accurate and detailed report, complete with the required data tables and research findings, currently impossible.

While information on related compounds exists, it is not directly applicable to the specific isomeric and substituent arrangement of this compound. For instance, studies on the vibrational spectra of the parent molecule, naphthalene, provide a foundational understanding of the vibrational modes of the core ring structure. niscpr.res.inresearchgate.net These studies detail the characteristic C-H and C-C stretching and bending vibrations that define the naphthalene skeleton. niscpr.res.inresearchgate.net However, the influence of the difluoromethoxy (-OCHF₂) and methyl (-CH₃) groups at the 2 and 5 positions, respectively, on these vibrational modes is critical for a complete analysis and remains uncharacterized.

Similarly, in the realm of mass spectrometry, general fragmentation pathways for naphthalene and its derivatives have been documented. researchgate.net These typically involve cleavages of the naphthalene ring system. Research on compounds with a difluoromethoxy group, such as 4-Difluoromethoxy-N-methylbenzylamine, indicates characteristic fragmentation patterns related to this substituent, but the influence of the naphthalene core and the additional methyl group in the target compound would lead to a unique fragmentation cascade that cannot be accurately predicted without direct experimental data. nist.gov

The conformational analysis of this compound, which would be heavily reliant on the interpretation of its vibrational spectra, is also precluded by the lack of data. The rotational freedom of the difluoromethoxy group and its potential interactions with the adjacent methyl group and the naphthalene ring system are key aspects of its three-dimensional structure that can only be probed through detailed spectroscopic investigation.

Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethoxy 5 Methylnaphthalene

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Ring System

The naphthalene core is inherently more reactive towards electrophilic substitution than benzene. masterorganicchemistry.com The presence of both an electron-donating and an electron-withdrawing group complicates the reactivity, creating a nuanced landscape for substitution reactions.

However, the oxygen atom's lone pairs can participate in resonance donation (a +R effect) with the aromatic pi-system. This resonance effect, while weaker than that of a methoxy (B1213986) (-OCH₃) group, directs incoming electrophiles to the ortho and para positions relative to the substituent. In the context of the 2-substituted naphthalene ring, this directs electrophiles primarily to the 1- and 3-positions. The -OCF₂H group is known to be a more lipophilic isostere of hydroxyl or methoxy groups, a property often exploited in medicinal chemistry. researchgate.net The presence of the difluoromethyl group can also enhance metabolic stability against oxidation compared to a simple methoxy group. springernature.com

Conversely, the 5-methyl group is a classical activating group. It donates electron density to the naphthalene ring via an inductive effect (+I) and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles. The methyl group is an ortho, para-director. For a substituent at the 5-position, it activates the 4-, 6-, and 8-positions.

When considering the combined influence of the 2-(difluoromethoxy) and 5-methyl groups, their directing effects must be analyzed in concert. The 2-OCF₂H group deactivates the ring but directs to positions 1 and 3. The 5-methyl group activates the ring and directs to positions 4, 6, and 8. The outcome of an electrophilic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile, but attack is favored at positions that are activated or least deactivated. Position 1 is activated by resonance from the -OCF₂H group, while positions 4, 6, and 8 are activated by the methyl group. Position 4, being ortho to the activating methyl group, and position 1, being ortho to the directing difluoromethoxy group, are likely sites of reaction.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Difluoromethoxy)-5-methyl-1-nitronaphthalene and/or 2-(Difluoromethoxy)-5-methyl-4-nitronaphthalene | Position 1 is directed by the -OCF₂H group. Position 4 is strongly activated by the methyl group. |

| Bromination | Br₂, FeBr₃ | 2-(Difluoromethoxy)-1-bromo-5-methylnaphthalene | Halogenation of substituted naphthalenes often favors the alpha-position (C1) adjacent to a directing group. docbrown.inforsc.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(Difluoromethoxy)-4-acetyl-5-methylnaphthalene | Acylation is highly sensitive to steric hindrance and activating effects. The highly activated C4 position, ortho to the methyl group, is a probable site of reaction. nih.gov |

Transformations Involving the Difluoromethoxy Functional Group

The difluoromethoxy group is not merely a passive director of aromatic substitution but can itself undergo specific chemical transformations.

Aryl difluoromethyl ethers are generally stable to hydrolysis due to the strength of the carbon-fluorine bonds. Unlike simple ethers, which can be cleaved under strongly acidic conditions, the hydrolysis of the -OCF₂H group is challenging and typically requires harsh conditions. acs.org Acid-catalyzed hydrolysis, if successful, would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of water and subsequent loss of "difluorocarbene" (:CF₂) or its equivalent, which would then hydrolyze to formate. nih.govrsc.org The mechanism may be complex, and competing reactions on the naphthalene ring are possible under such forcing conditions. The stability of this group to metabolic O-dealkylation is a key reason for its use in drug design.

A key reactive pathway for the difluoromethoxy group is the deprotonation of its benzylic C-H bond. The fluorine atoms render this proton weakly acidic. Treatment with a strong base, such as a lithium amide or a combination of a Brønsted superbase and a Lewis acid, can generate a nucleophilic difluoromethylide anion (Ar-OCF₂⁻). researchgate.netacs.org This powerful nucleophile can then be trapped with a wide range of electrophiles, enabling the synthesis of diverse derivatives.

This strategy represents a powerful method for functional group interconversion, allowing the "difluoromethyl" proton to serve as a synthetic handle for building molecular complexity.

Table 2: Derivatization via Deprotonation of the -OCF₂H Group

| Reagent System | Electrophile | Product Type | Reference |

|---|---|---|---|

| 1. LTMP (Lithium tetramethylpiperidide) 2. Electrophile | Aldehydes, Ketones, Imines | Ar-OCF₂-C(OH)R₂, Ar-OCF₂-CH(NHR)R | acs.org |

| 1. Strong Base (e.g., KN(iPr)₂) 2. Lewis Acid (e.g., B₃N₃Me₆) 3. Electrophile | Carbonyls, SO₂, Alkyl Halides | Ar-OCF₂-R | researchgate.net |

Reactivity of the 5-Methyl Group: Oxidation, Halogenation, and Condensation Reactions

The 5-methyl group, being at a benzylic-like position on the naphthalene ring, exhibits its own characteristic reactivity, particularly in radical reactions and oxidations.

The benzylic protons of the methyl group make it susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group completely to a carboxylic acid. libretexts.orglibretexts.orgyoutube.comyoutube.com This reaction proceeds as long as at least one benzylic hydrogen is present. The product of this reaction would be 2-(difluoromethoxy)naphthalene-5-carboxylic acid. This transformation is synthetically useful as it converts an activating, ortho, para-directing group into a deactivating, meta-directing carboxylic acid group.

While electrophilic halogenation occurs on the aromatic ring, halogenation of the methyl group can be achieved under free-radical conditions. pearson.comyoutube.com Typically, reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are used for selective benzylic bromination. This reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a benzylic hydrogen to form a resonance-stabilized naphthylmethyl radical. This intermediate then reacts with a halogen source (e.g., Br₂ generated from NBS) to form the halogenated product and regenerate the halogen radical. Mono-, di-, and tri-halogenation of the methyl group are possible depending on the stoichiometry of the halogenating agent used.

Table 3: Representative Reactions of the 5-Methyl Group

| Reaction Type | Reagents | Product | Mechanism |

|---|---|---|---|

| Oxidation | KMnO₄, OH⁻, heat; then H₃O⁺ | 2-(Difluoromethoxy)naphthalene-5-carboxylic acid | Benzylic Oxidation youtube.com |

| Bromination | N-Bromosuccinimide (NBS), CCl₄, light | 2-(Difluoromethoxy)-5-(bromomethyl)naphthalene | Free-Radical Halogenation pearson.comyoutube.com |

| Condensation | 1. Strong base (e.g., n-BuLi) 2. Aldehyde (R-CHO) | 2-(2-(Difluoromethoxy)-5-naphthyl)-1-R-ethanol | Anionic addition (Aldol-type) masterorganicchemistry.comlibretexts.org |

The methyl group itself is not reactive in typical condensation reactions. However, it can be activated by deprotonation of a benzylic C-H bond using a very strong base like an organolithium reagent (e.g., n-butyllithium). This generates a nucleophilic benzyl-type carbanion. This anion can then participate in aldol-type condensation reactions by attacking the carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.comlibretexts.orgyoutube.com The initial product is a β-hydroxy derivative, which may subsequently dehydrate, especially if heated, to form a conjugated system. This provides a method for carbon-carbon bond formation at the 5-position.

Transition Metal-Catalyzed Reactions Employing 2-(Difluoromethoxy)-5-methylnaphthalene as a Substrate

While no specific examples exist for this compound, the naphthalene core and the difluoromethoxy group suggest potential for various transition metal-catalyzed transformations.

Cross-Coupling Methodologies for Further Naphthalene Functionalization

The naphthalene scaffold of this compound contains several C-H bonds that could, in principle, be functionalized through cross-coupling reactions. However, without prior activation (e.g., conversion to a halide or triflate), direct C-H arylation or other cross-coupling reactions would be necessary. The electronic properties of the difluoromethoxy and methyl groups would influence the regioselectivity of such reactions. Generally, palladium-catalyzed cross-coupling reactions are a common method for functionalizing aryl ethers and substituted naphthalenes. nih.gov

C-H Activation Strategies at the Naphthalene Core

Direct C-H activation of the naphthalene core of this compound is a plausible but undocumented transformation. Research on other fluoroarenes indicates that fluorine substitution can promote ortho C-H metalation. nih.gov This suggests that the difluoromethoxy group might direct C-H activation to the C1 or C3 positions of the naphthalene ring. Manganese-enabled C-H difluoromethylation of arenes has been reported, showcasing a potential, though mechanistically different, avenue for functionalization. rsc.org The development of site-selective C-H activation methods for arenes is an active area of research. nih.gov

Kinetic and Thermodynamic Studies of Key Chemical Transformations

No kinetic or thermodynamic data has been published for any chemical transformation involving this compound. The following subsections describe the types of studies that would be necessary to characterize its reactivity.

Determination of Reaction Rates and Activation Energies

To understand the reactivity of this compound, kinetic studies would be required. This would involve monitoring the rate of a specific reaction, for example, a hypothetical cross-coupling or C-H activation reaction, under varying conditions (temperature, concentration of reactants and catalysts). From this data, the reaction rate constant (k) and the activation energy (Ea) could be determined. Such parameters are crucial for optimizing reaction conditions and understanding the reaction mechanism. General methodologies for studying the kinetics of reactions involving fluorinated hydrocarbons have been developed. dntb.gov.uaumd.edu

Computational and Theoretical Investigations of 2 Difluoromethoxy 5 Methylnaphthalene

Quantum Chemical Calculations (DFT and Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. These approaches solve the Schrödinger equation (or its approximations) to determine the electronic structure and a wide array of properties of a molecule.

A theoretical investigation into 2-(Difluoromethoxy)-5-methylnaphthalene would typically involve calculating its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack.

Furthermore, an analysis of the charge distribution would reveal the polarity of the molecule, identifying electron-rich and electron-deficient regions. This is often visualized using an electrostatic potential (ESP) surface, which maps the electrostatic potential onto the electron density surface. For this compound, such a map would likely show a negative potential around the electronegative oxygen and fluorine atoms of the difluoromethoxy group and a more complex potential across the aromatic naphthalene (B1677914) ring system.

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These predicted values, when compared to experimental data, can help confirm the molecular structure and assign specific resonances.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an Infrared (IR) and Raman spectrum. This analysis would identify the characteristic vibrational modes of the molecule, such as the C-H, C-F, C-O, and C=C stretching and bending frequencies, providing a theoretical fingerprint of the molecule.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. For this molecule, the calculations would likely predict transitions associated with the π-system of the naphthalene ring, potentially modulated by the electronic influence of the difluoromethoxy and methyl substituents.

Without specific research, a representative data table for such predicted parameters cannot be generated.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics in Solution

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This methodology would be invaluable for understanding the conformational flexibility of this compound, particularly the rotation around the C-O bond of the methoxy (B1213986) group.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction pathways.

For this compound, theoretical modeling could be used to explore various potential reactions. For instance, the mechanism of electrophilic aromatic substitution on the naphthalene ring could be investigated, determining the regioselectivity and the influence of the existing substituents on the reaction barrier. The energy profiles for such reactions would illustrate the relative energies of reactants, intermediates, transition states, and products, offering a rationale for experimentally observed outcomes.

Understanding Catalytic Cycles and Intermediates

The study of catalytic cycles and their intermediates is fundamental to understanding the transformation of naphthalene derivatives. These investigations, primarily conducted through computational chemistry, provide insights into reaction pathways, transition states, and the stability of intermediates, which are crucial for designing efficient synthetic routes and understanding metabolic processes.

Catalytic reactions involving naphthalene derivatives often include oxidation, reduction, and cross-coupling reactions. numberanalytics.com For instance, the oxidation of naphthalene can be catalyzed by enzymes like Rieske dioxygenases, which are involved in the biodegradation of polycyclic aromatic hydrocarbons. Computational models of these enzymatic reactions help to elucidate the mechanism, often involving the generation of highly reactive iron-oxygen species that hydroxylate the naphthalene ring.

In synthetic organic chemistry, transition metal catalysts, such as palladium and nickel, are widely used for the functionalization of naphthalene derivatives. numberanalytics.com The catalytic cycles for these reactions, like Suzuki or Buchwald-Hartwig couplings, are often complex, involving steps such as oxidative addition, transmetalation, and reductive elimination. Theoretical calculations can map out the energy landscape of these cycles, identifying the rate-determining step and the geometry of key intermediates.

A generalized catalytic cycle for the transformation of a naphthalene derivative can be conceptualized as follows:

Reactant Complex Formation: The naphthalene substrate coordinates with the catalyst.

Activation: The catalyst activates the substrate, often by breaking a C-H or C-X (where X is a leaving group) bond. This step can lead to the formation of various intermediates, such as π-complexes or metal-inserted species.

Transformation: The activated intermediate reacts with another reagent to form the desired product.

Product Release: The product dissociates from the catalyst.

Catalyst Regeneration: The catalyst returns to its initial state, ready to start another cycle.

The intermediates in these cycles are often transient and difficult to detect experimentally. Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the structure and energetics of these fleeting species. For a substituted naphthalene like this compound, the electronic nature of the difluoromethoxy and methyl groups would significantly influence the stability of any charged or radical intermediates formed during a catalytic process.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the structural or physicochemical properties of a molecule and its observed chemical behavior or property. For naphthalene derivatives, QSPR models can predict a wide range of properties, including reactivity, stability, and biological activity. nih.gov

The fundamental principle of QSPR is that the variation in a property of interest within a series of related compounds can be explained by the variation in their molecular descriptors. A general QSPR model can be represented by the equation:

Property = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Where the "Property" is the dependent variable (e.g., reaction rate, toxicity) and the "Descriptors" are independent variables that quantify different aspects of the molecular structure.

Correlation of Molecular Descriptors with Reactivity and Stability

The reactivity and stability of naphthalene derivatives are governed by their electronic and steric properties. QSPR studies seek to quantify these characteristics through the calculation of various molecular descriptors. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in a molecule. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, a higher HOMO energy generally correlates with a greater propensity for electrophilic attack.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft. Steric hindrance can significantly affect the rate of a reaction.

Hydrophobic Descriptors: These quantify the water-fearing nature of a molecule, which is crucial for predicting its behavior in biological systems and its solubility. The partition coefficient (logP) is the most common hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching.

For a molecule like this compound, the difluoromethoxy group would act as a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, while the methyl group is a weak electron-donating group. These substituent effects would be captured by various electronic descriptors and would be expected to significantly influence the molecule's reactivity in, for example, electrophilic aromatic substitution reactions.

A hypothetical QSPR study on a series of substituted naphthalenes might aim to predict their stability against oxidation. The resulting model could reveal that stability increases with a lower HOMO energy and decreases with increasing molecular surface area.

Table of Common Molecular Descriptors in QSPR Studies

| Descriptor Category | Descriptor Name | Description | Relevance to Reactivity and Stability |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher values indicate greater ease of donating electrons (nucleophilicity) and susceptibility to oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate greater ease of accepting electrons (electrophilicity). | |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. | |

| Steric | Molecular Volume | The volume occupied by the molecule. | Can influence the accessibility of reactive sites (steric hindrance). |

| Molecular Surface Area | The total surface area of the molecule. | Affects intermolecular interactions and solvation. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the lipophilicity of the molecule, affecting its biological uptake and distribution. |

| Topological | Connectivity Indices | Numerical values that describe the branching and connectivity of the molecular graph. | Can correlate with a wide range of physical and chemical properties. |

By applying these computational and theoretical approaches, a deeper understanding of the chemical behavior of this compound could be achieved, guiding future research and application of this compound.

Synthesis and Exploration of Derivatives and Analogues of 2 Difluoromethoxy 5 Methylnaphthalene

Systematic Variation of the Naphthalene (B1677914) Substitution Pattern

The chemical properties and potential applications of 2-(Difluoromethoxy)-5-methylnaphthalene can be systematically modulated by altering the substitution pattern on the naphthalene ring. This includes the synthesis of positional isomers and the introduction of a wide array of functional groups.

Synthesis of Positional Isomers and Evaluation of their Distinct Chemical Properties

The synthesis of positional isomers of this compound would likely commence with the corresponding hydroxymethylnaphthalene precursors. For instance, the synthesis of 1-(Difluoromethoxy)-6-methylnaphthalene and 2-(Difluoromethoxy)-7-methylnaphthalene would start from 6-methyl-1-naphthol and 7-methyl-2-naphthol, respectively. The crucial difluoromethoxylation step can be achieved through various methods, with the use of reagents like sodium chlorodifluoroacetate being a common approach for phenols.

The distinct chemical properties of these isomers arise from the different electronic environments at each position of the naphthalene core. The position of the electron-donating methyl group and the electron-withdrawing difluoromethoxy group influences the electron density distribution across the aromatic system, thereby affecting their reactivity in electrophilic and nucleophilic substitution reactions. For example, the regioselectivity of reactions such as nitration or halogenation would be expected to differ significantly between these isomers.

Table 1: Potential Positional Isomers of this compound and their Precursors

| Positional Isomer | Starting Precursor |

| This compound | 5-Methyl-2-naphthol |

| 1-(Difluoromethoxy)-6-methylnaphthalene | 6-Methyl-1-naphthol |

| 2-(Difluoromethoxy)-7-methylnaphthalene | 7-Methyl-2-naphthol |

| 1-(Difluoromethoxy)-5-methylnaphthalene | 5-Methyl-1-naphthol |

This table is generated based on plausible synthetic pathways.

Introduction of Diverse Functional Groups onto the Naphthalene Scaffold

The introduction of diverse functional groups onto the this compound scaffold opens avenues for creating a library of compounds with varied properties. Standard aromatic functionalization reactions can be employed, although the regioselectivity will be dictated by the directing effects of the existing methyl and difluoromethoxy substituents.

For instance, electrophilic aromatic substitution reactions such as bromination are anticipated to proceed at positions activated by the electron-donating groups and not strongly deactivated by the difluoromethoxy group. The synthesis of a bromo-derivative would serve as a versatile precursor for further transformations, such as the introduction of boronic acids or other organometallic moieties via metal-catalyzed cross-coupling reactions. These functionalized derivatives are instrumental in the development of novel materials and potential pharmaceutical agents.

Modification of the Difluoromethoxy Moiety: Synthesis of Related Fluoroalkoxy Naphthalenes

Varying the nature of the fluoroalkoxy group provides another dimension for tuning the properties of the naphthalene system. This involves modifying the degree of fluorination and the length of the alkoxy chain.

Impact of Fluorination Pattern and Alkoxy Chain Length on Reactivity and Electronic Structure

The synthesis of analogues such as 2-(Trifluoroethoxy)-5-methylnaphthalene and 2-(Monofluoroethoxy)-5-methylnaphthalene would allow for a systematic study of the impact of the fluorine content. The trifluoroethoxy group is significantly more electron-withdrawing than the difluoromethoxy group, which would lead to a decrease in the electron density of the naphthalene ring, affecting its reactivity and spectroscopic properties. Conversely, a monofluoroethoxy group would have a less pronounced electronic effect.

The length of the alkoxy chain can also be varied to include, for example, difluoropropoxy or difluorobutoxy groups. These modifications would primarily influence the lipophilicity and steric bulk of the substituent, which can be critical for applications in materials science and drug design.

Table 2: Hypothetical Fluoroalkoxy Naphthalene Analogues and Expected Electronic Effects

| Compound | Fluoroalkoxy Group | Expected Electronic Effect on Naphthalene Ring |

| 2-(Monofluoroethoxy)-5-methylnaphthalene | -OCH₂CH₂F | Moderately electron-withdrawing |

| This compound | -OCF₂H | Electron-withdrawing |

| 2-(Trifluoroethoxy)-5-methylnaphthalene | -OCH₂CF₃ | Strongly electron-withdrawing |

This table presents a qualitative prediction of electronic effects.

Preparation of Bridged and Constrained Analogues for Conformational Studies

To gain a deeper understanding of the conformational preferences and the impact of restricted rotation on the properties of this compound, the synthesis of bridged and constrained analogues is of significant interest. These rigid structures lock the naphthalene system into specific conformations, allowing for a detailed investigation of structure-property relationships.

One approach involves the introduction of a bridge, such as an etheno bridge, connecting the peri-positions of the naphthalene ring. For instance, creating a bridged structure from a 1,8-disubstituted naphthalene derivative forces the substituents into a fixed orientation. The synthesis of such molecules is often challenging and involves multi-step sequences. Conformational analysis of these constrained systems, often aided by computational modeling and techniques like X-ray crystallography and NMR spectroscopy, provides valuable insights into the steric and electronic interactions at play. mdpi.comrsc.orgnih.gov

Design and Synthesis of Chemically Versatile Precursors for Further Derivatization

The development of versatile precursors is crucial for the efficient exploration of the chemical space around this compound. These precursors are designed to be readily converted into a wide range of derivatives.

A key strategy is the regioselective introduction of a reactive functional group, such as a bromine atom or a boronic acid moiety. For example, the synthesis of a brominated derivative of this compound would provide a handle for numerous cross-coupling reactions, enabling the attachment of various aryl, alkyl, or heteroaryl groups. Similarly, a boronic acid derivative would be a valuable partner in Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. researchgate.net The synthesis of these precursors often requires careful optimization of reaction conditions to achieve the desired regioselectivity.

Structure-Reactivity Relationships within the Series of this compound Analogues

The exploration of structure-reactivity relationships within the series of this compound analogues is crucial for understanding how modifications to the molecular structure influence their chemical and biological activities. While specific research focusing exclusively on this compound is limited, valuable insights can be drawn from studies on structurally related naphthalene derivatives, particularly those developed as kinase inhibitors.

A notable study in this area involves the design and synthesis of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors for potential use in treating melanoma. nih.gov This research provides a foundation for understanding the structure-activity relationships (SAR) of naphthalene derivatives bearing a difluoromethoxy group.

The difluoromethoxy (OCHF2) group itself is of significant interest in medicinal chemistry. It is recognized as a moderately electron-withdrawing substituent, a property that can significantly influence the electronic characteristics of the aromatic system to which it is attached. nuph.edu.uanuph.edu.ua The unique properties of the OCHF2 group, such as its ability to act as a hydrogen bond donor and its dynamic lipophilicity, can enhance interactions with biological targets and improve pharmacokinetic profiles. nih.gov

In the context of the naphthalene-based diarylamide pan-Raf inhibitors, a series of analogues were synthesized to probe the impact of various substituents on their biological activity. nih.gov The core structure of these compounds features a naphthalene ring, and one of the most potent compounds in the series, compound 9a , incorporates a difluoromethoxy group. The general structure of these analogues involves a distal phenyl ring, and modifications to this ring have provided key insights into the SAR.

The inhibitory activity of these compounds was evaluated against several Raf kinase isoforms, including B-RafWT, B-RafV600E, and c-Raf. The results demonstrated that the nature of the substituent on the distal phenyl ring plays a critical role in the inhibitory potency.

An analysis of the data reveals several key trends:

Influence of Lipophilic Groups: The introduction of lipophilic groups such as fluoro (F), chloro (Cl), methyl (Me), methoxy (B1213986) (OMe), and isopropyl at the meta or para position of the distal phenyl ring was generally well-tolerated and, in many cases, led to potent inhibitory activity. nih.gov This suggests that hydrophobic interactions within the ATP binding site of the kinase are important for activity.

Impact of Substituent Position: The position of the substituent on the distal phenyl ring also influenced activity, with mono-substitution at the meta or para positions being generally favorable. nih.gov

Effect of Bulky and Polar Groups: In contrast to the favorable effects of smaller lipophilic groups, the introduction of a bulky and polar morpholine (B109124) group resulted in a compound with weak inhibitory activity against the tested Raf kinases. nih.gov This highlights the steric and electronic constraints of the binding pocket.

The table below summarizes the in vitro kinase inhibitory activity of selected naphthalene-based diarylamide analogues, illustrating the structure-reactivity relationships discussed.

| Compound | Distal Phenyl Ring Substituent | % Inhibition (B-RafWT) | % Inhibition (B-RafV600E) | % Inhibition (c-Raf) |

| 9a | 3-OCHF2 | >90 | >90 | >90 |

| 9b | 4-Isopropyl | >90 | >90 | >90 |

| 9c | 3-Cl | >90 | >90 | >90 |

| 9d | 3-F, 4-Me | >90 | >90 | >90 |

| 9e | 4-Morpholine | 24.93 | 76.30 | 55.40 |

These findings underscore the importance of the electronic and steric properties of substituents in determining the biological reactivity of this class of naphthalene derivatives. The difluoromethoxy group, with its unique electronic properties, stands out as a valuable functional group for the design of potent kinase inhibitors. Further exploration of analogues of this compound, guided by these SAR insights, could lead to the discovery of novel therapeutic agents.

Advanced Applications of 2 Difluoromethoxy 5 Methylnaphthalene in Chemical Research

Utilization as a Key Building Block in Complex Chemical Synthesis

The unique substitution pattern and the presence of the difluoromethoxy group make 2-(difluoromethoxy)-5-methylnaphthalene a valuable intermediate in the synthesis of more complex molecular architectures. Its utility spans from the preparation of biologically active compounds to the development of novel reagents.

While direct applications of this compound in the total synthesis of natural products are not yet extensively documented, its structural motifs are pertinent to the synthesis of complex organic molecules. The naphthalene (B1677914) core is a common feature in many biologically active compounds and advanced materials. The difluoromethoxy group can serve as a bioisostere for other functional groups, enhancing the pharmacokinetic properties of a target molecule. For instance, in medicinal chemistry, the introduction of a difluoromethoxy group can improve metabolic stability and membrane permeability. A recent study on novel naphthalene-based diarylamides as pan-Raf kinase inhibitors highlighted the significance of the difluoromethoxy group in enhancing inhibitory activity against various Raf kinase isoforms, which are implicated in melanoma. nih.gov Although this study did not use the 5-methyl substituted isomer, it underscores the potential of difluoromethoxy-naphthalene scaffolds in the design of potent therapeutic agents. nih.gov

The development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes, often relies on naphthalene derivatives for their desirable optical and electronic properties. nbinno.com The electronic nature of the difluoromethoxy group can be exploited to fine-tune the photophysical properties of such materials.

The naphthalene scaffold can be functionalized to create novel ligands for catalysis. The electronic properties of the difluoromethoxy and methyl substituents on the naphthalene ring of this compound can influence the coordination environment and reactivity of a metal center in a catalyst. For example, palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis, and the design of ligands is crucial for achieving high efficiency and selectivity. The development of a heteroleptic palladium catalyst for the fluorination of arylboronic acids demonstrates the intricate role that substituted aromatic ligands can play in catalysis. acs.org While this specific compound has not been reported as a ligand, its derivatives could potentially be explored in the development of new catalytic systems.

Application as a Spectroscopic Probe for Investigating Intermolecular Interactions or Environmental Effects

Naphthalene derivatives are well-known for their fluorescent properties and are often used as molecular probes. nih.govmdpi.com The photophysical properties of this compound are expected to be sensitive to its local environment, making it a candidate for use as a spectroscopic probe.

The introduction of substituents onto the naphthalene ring can significantly alter its absorption and fluorescence properties. mdpi.comnih.gov Studies on silyl-substituted naphthalene derivatives have shown that such modifications can lead to bathochromic shifts in absorption maxima and an increase in fluorescence intensities. mdpi.comnih.govresearchgate.net The difluoromethoxy group, with its electron-withdrawing nature, and the electron-donating methyl group will likely influence the electronic transitions of the naphthalene core, resulting in unique spectroscopic signatures. These properties can be harnessed to study intermolecular interactions, such as solvent effects or binding to macromolecules. For instance, changes in the fluorescence emission spectrum (e.g., wavelength shift, intensity change) upon interaction with another molecule can provide valuable information about the binding event.

Furthermore, trifluoromethylated naphthalene derivatives have been investigated as sensitive molecular probes for substituent effects in aromatic systems. mdpi.com The presence of the difluoromethoxy group in this compound suggests its potential utility in similar studies, allowing for a deeper understanding of non-covalent interactions.

| Spectroscopic Property | Influence of Substituents on Naphthalene Core | Potential Application of this compound |

| UV-Visible Absorption | Substituents can cause shifts in absorption maxima (bathochromic or hypsochromic). | Monitoring changes in the local environment, such as solvent polarity. |

| Fluorescence Emission | Substituents can alter fluorescence intensity and wavelength. | Probing intermolecular interactions and binding events. |

| Quantum Yield | The efficiency of fluorescence can be tuned by substituents. | Development of sensitive fluorescent labels. |

Integration into Supramolecular Chemistry for the Construction of Advanced Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Naphthalene derivatives, particularly naphthalene-diimides, are widely used in this field due to their ability to form well-ordered assemblies. thieme-connect.dersc.org

The planar aromatic surface of the naphthalene core in this compound can participate in π-π stacking interactions, which are a driving force for self-assembly. The difluoromethoxy group can engage in dipole-dipole interactions and potentially weak hydrogen bonding, further directing the assembly process. Crystal engineering studies on other naphthalene derivatives have demonstrated the importance of weak interactions, such as C-H···O and C-H···π hydrogen bonds, in the formation of three-dimensional networks. researchgate.netnih.gov

The interplay of these non-covalent forces can lead to the formation of well-defined supramolecular structures, such as liquid crystals, gels, and molecular crystals with interesting properties. The specific substitution pattern of this compound would be expected to lead to unique packing arrangements in the solid state, which could be of interest for materials science applications.

| Interaction Type | Role in Supramolecular Assembly | Relevance to this compound |

| π-π Stacking | Drives the association of aromatic rings. | The naphthalene core provides a large surface area for stacking. |

| Dipole-Dipole Interactions | Orients molecules based on their polarity. | The difluoromethoxy group introduces a significant dipole moment. |

| Weak Hydrogen Bonds | Contributes to the stability and directionality of the assembly. | Potential for C-H···F and C-H···O interactions. |

Development of Novel Analytical Methodologies for the Detection and Quantification of Naphthalene Derivatives in Non-Biological Matrices

Naphthalene and its derivatives are common environmental contaminants, and their detection and quantification are of significant importance. researchgate.netepa.gov Various analytical methods have been developed for the analysis of naphthalene derivatives in non-biological matrices such as soil, water, and air.

The unique molecular weight and fragmentation pattern of this compound would allow for its sensitive and selective detection using mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS). researchgate.netgsa-ratingen.de Solid-phase microextraction (SPME) coupled with GC-MS is a powerful tool for the analysis of volatile organic compounds like naphthalene in soil samples. researchgate.net

High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of naphthalene derivatives. researchgate.net The development of an HPLC method with fluorescence detection could offer high sensitivity for the quantification of this compound, given the inherent fluorescence of the naphthalene core. The optimization of extraction and chromatographic conditions would be crucial for developing a robust analytical method for this specific compound in complex environmental matrices.

| Analytical Technique | Principle of Detection | Applicability to this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by mass-to-charge ratio detection. | High sensitivity and selectivity for quantification in complex mixtures. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Can be coupled with UV or fluorescence detection for sensitive analysis. |

| Solid-Phase Microextraction (SPME) | Pre-concentration technique for volatile and semi-volatile organic compounds. | Enhances detection limits in environmental samples. |

Future Research Directions and Emerging Opportunities in the Study of 2 Difluoromethoxy 5 Methylnaphthalene

The continued exploration of fluorinated organic compounds is driven by their significant impact on materials science, medicinal chemistry, and agrochemicals. The unique properties conferred by fluorine, such as enhanced metabolic stability, altered lipophilicity, and specific molecular conformations, make molecules like 2-(difluoromethoxy)-5-methylnaphthalene subjects of considerable interest. Future research into this and related compounds is poised to unlock new functionalities and applications, guided by principles of sustainability, efficiency, and interdisciplinary collaboration.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(difluoromethoxy)-5-methylnaphthalene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common methods include nucleophilic substitution of hydroxyl groups with difluoromethylation reagents (e.g., ClCFH or BrCFH) under basic conditions, or direct fluorination using sulfur tetrafluoride (SF). Yield optimization requires precise control of temperature (typically 50–80°C) and solvent polarity (e.g., DMF or THF). For example, substituting a hydroxyl group at the naphthalene 2-position with difluoromethoxy enhances regioselectivity but may require protecting the methyl group at position 5 to avoid side reactions .

Q. How does the difluoromethoxy group impact the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : The difluoromethoxy group increases lipophilicity (logP ~3.2 vs. ~2.5 for methoxy analogs) and metabolic stability due to reduced oxidative metabolism. Computational studies (e.g., DFT calculations) show that fluorine’s electronegativity alters electron density on the naphthalene ring, affecting reactivity in electrophilic substitutions. Experimental validation via HPLC-MS can quantify metabolic half-life in microsomal assays .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : F NMR (δ ~-85 to -90 ppm for OCFH) confirms fluorination. H NMR distinguishes methyl (δ ~2.4 ppm) and aromatic protons.

- MS : High-resolution ESI-MS provides molecular ion [M+H] at m/z 224.1 (calculated for CHFO).

- IR : Stretching frequencies for C-F bonds (~1100–1250 cm) and aromatic C-H (~3050 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for fluorinated naphthalene derivatives?

- Methodological Answer : Systematic review frameworks (e.g., ATSDR’s 8-step process) should be applied:

Literature screening using databases like PubMed and TOXCENTER with query strings (e.g., “naphthalene AND fluoromethoxy”) .

Risk of bias assessment : Prioritize studies with controlled exposure models over observational data .

Confidence rating : High-confidence studies report dose-response relationships (e.g., hepatic effects at >50 mg/kg in rodents) .

- Example: Discrepancies in hepatotoxicity may arise from species-specific metabolism (e.g., CYP2E1 activity differences) .

Q. What experimental designs are optimal for studying interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450 enzymes) to measure binding kinetics (K).

- Crystallography : Co-crystallize the compound with receptors (e.g., aryl hydrocarbon receptor) to identify binding motifs.

- In silico docking : Use Schrödinger Suite or AutoDock Vina to predict interactions, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.